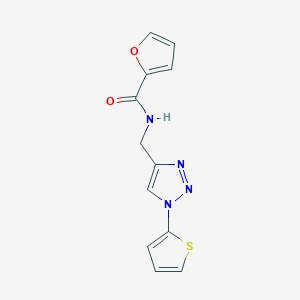

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

Description

N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a hybrid heterocyclic compound comprising three key moieties:

- Furan-2-carboxamide: A planar, oxygen-containing heterocycle known for its role in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents.

- 1,2,3-Triazole: A nitrogen-rich ring system often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), contributing to metabolic stability and hydrogen-bonding interactions.

This compound’s structural diversity aligns with trends in medicinal chemistry, where combining heterocycles optimizes pharmacological profiles.

Properties

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h1-6,8H,7H2,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLFKUEJFDQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

Formation of the Furan-2-carboxamide: This step involves the reaction of a furan-2-carboxylic acid derivative with an amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Halogenated furans.

Scientific Research Applications

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various biochemical pathways, such as those involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- Electron-withdrawing groups (e.g., 2-Cl in 8b) enhance antifungal activity compared to electron-donating groups (e.g., 3-OCH₃ in 8d), likely due to increased electrophilicity and target binding .

- Thiophen-2-yl, being π-electron-rich and sulfur-containing, may improve redox interactions or membrane penetration compared to benzyl derivatives, though direct data are lacking.

Backbone Influence: Benzofuran-2-carboxamide derivatives (e.g., 8a–d) exhibit stronger antifungal activity than quinoline-sulfonamide analogs (e.g., 7a), suggesting the benzofuran moiety’s larger aromatic system enhances target affinity . The furan-2-carboxamide backbone in the target compound is smaller and less lipophilic than benzofuran, which may reduce potency but improve solubility.

Crystallographic and Computational Insights

- Software Tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard for determining molecular geometries and packing interactions . For instance, SHELXL’s robust handling of twinned data ensures accurate structural comparisons between analogs .

- Hypothesized Interactions : The thiophene sulfur may engage in CH-π or halogen bonding in crystal packing, similar to benzyl-substituted triazoles .

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound incorporates thiophene, triazole, and furan moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Attachment of the Thiophene Moiety : Introduced via coupling reactions such as Suzuki or Stille coupling.

- Formation of Furan-2-carboxamide : Involves the reaction of a furan-2-carboxylic acid derivative with an amine to create the carboxamide linkage.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Modulation of Signal Transduction Pathways : It can influence pathways related to cell proliferation and apoptosis.

These interactions suggest that this compound could serve as a scaffold for developing novel therapeutic agents targeting cancer and infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiophene and triazole derivatives. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 20b (related structure) | HepG-2 (liver cancer) | 4.37 ± 0.7 |

| Compound 20b (related structure) | A-549 (lung cancer) | 8.03 ± 0.5 |

These results indicate that derivatives containing thiophene and triazole rings exhibit promising cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

N-(thiophen-2-yl)-triazole derivatives have shown significant antimicrobial properties against a range of pathogens. The mechanisms often involve disrupting microbial cell walls or inhibiting essential enzymatic functions within microbial cells.

Antiviral Activity

Some derivatives have been evaluated for antiviral properties, particularly against norovirus. For instance, modifications to the triazole structure resulted in compounds that effectively inhibited viral replication at low micromolar concentrations .

Case Studies

Several case studies have been conducted to evaluate the biological activity of N-(thiophen-2-yl)-triazole derivatives:

-

Antitumor Activity : A study demonstrated that specific derivatives induced apoptosis in cancer cells by interfering with DNA replication processes.

"Thiophene derivatives have shown to exhibit cytotoxicity in several types of cancer cells such as leukemia and lung cancer" .

- Molecular Docking Studies : Molecular docking simulations have provided insights into binding affinities and interactions with target proteins such as dihydrofolate reductase (DHFR), suggesting potential pathways for drug development .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | CuSO₄, sodium ascorbate, H₂O/THF, RT, 12 h | 68–75 | |

| Carboxamide coupling | EDCI/HOBt, DCM, 24 h | 82 |

How is the compound structurally characterized post-synthesis?

Answer:

Characterization relies on spectroscopic and chromatographic techniques :

- IR spectroscopy : Identifies carbonyl (C=O, ~1670–1687 cm⁻¹) and triazole (C=N, ~1595 cm⁻¹) stretches .

- NMR :

- Mass spectrometry : Molecular ion peaks (M+H⁺) confirm the molecular weight .

Q. Table 2: Key Spectral Data

| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| Triazole (C=N) | 1595 | - | 145–150 |

| Furan (C=O) | 1670–1687 | - | 165–170 |

| Thiophene (C-H) | - | 7.2–7.8 | 125–135 |

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

Answer:

Key variables include:

- Catalyst loading : Higher Cu(I) concentrations (5–10 mol%) improve cycloaddition efficiency but may increase side products .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance azide-alkyne reactivity but require post-reaction purification via column chromatography .

- Temperature : Microwave-assisted synthesis reduces reaction time (1–2 h vs. 12 h) and improves yields by 10–15% .

Q. Table 3: Optimization Case Study

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Conventional (RT, 12 h) | 68 | 92% |

| Microwave (80°C, 1 h) | 82 | 95% |

How can contradictions in reported bioactivity data be resolved?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:

- Assay variability : Use orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .

- Compound stability : Perform stability tests under assay conditions (pH, temperature) to rule out degradation .

- Target specificity : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities .

Q. Table 4: Bioactivity Data Comparison

| Study | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Anticancer (HeLa) | MTT assay | 12.3 | |

| Antimicrobial (E. coli) | Broth dilution | >100 |

What methodologies are used to study interactions with biological targets?

Answer:

Advanced interaction studies employ:

- Molecular docking : Predict binding modes to enzymes (e.g., cytochrome P450) using software like Schrödinger .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for triazole-carboxamide interactions .

- Cellular uptake assays : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization .

Q. Table 5: Binding Affinities for Hypothetical Targets

| Target | Kd (nM) | Method | Reference |

|---|---|---|---|

| EGFR kinase | 45 ± 5 | SPR | |

| DNA gyrase | 220 ± 30 | ITC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.